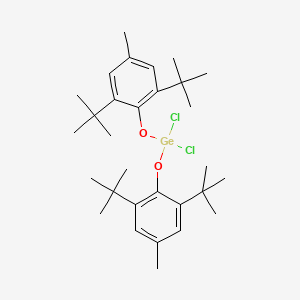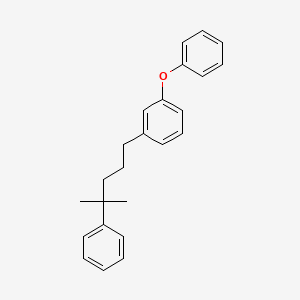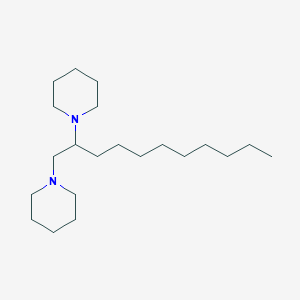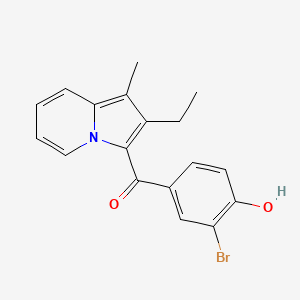
N,N-Diethyl-5,7-dimethylocta-3,7-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-5,7-dimethylocta-3,7-dienamide is a chemical compound known for its unique structure and properties It is an amide derivative with a complex molecular structure that includes multiple double bonds and alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5,7-dimethylocta-3,7-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethylocta-3,7-dienoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-5,7-dimethylocta-3,7-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
N,N-Diethyl-5,7-dimethylocta-3,7-dienamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-5,7-dimethylocta-3,7-dienamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-5,7-dimethylocta-3,7-dienamide: Similar in structure but with variations in the alkyl groups or double bond positions.
This compound: Another related compound with different substituents on the amide nitrogen.
Uniqueness
This compound stands out due to its specific combination of double bonds and alkyl groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.
Propiedades
Número CAS |
89375-01-9 |
|---|---|
Fórmula molecular |
C14H25NO |
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
N,N-diethyl-5,7-dimethylocta-3,7-dienamide |
InChI |
InChI=1S/C14H25NO/c1-6-15(7-2)14(16)10-8-9-13(5)11-12(3)4/h8-9,13H,3,6-7,10-11H2,1-2,4-5H3 |
Clave InChI |
HTMKMKXXPOEBFD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CC=CC(C)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)

![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)

![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
